![molecular formula C26H48N2O2 B217279 Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene CAS No. 103582-46-3](/img/structure/B217279.png)
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene, also known as MVE, is a bicyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MVE is a synthetic compound that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain sensitivity, and the induction of apoptosis in cancer cells. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, the complex synthesis method and the requirement for expertise in synthetic chemistry may limit its use in some labs. Additionally, the potential toxicity of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and the need for careful handling of hazardous chemicals may also limit its use in some labs.
Orientations Futures
There are several future directions for the research on Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related disorders. Another potential direction is the exploration of its potential applications in cancer therapy. Further studies are also needed to elucidate the mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and to identify potential targets for drug development. Additionally, the development of more efficient and scalable synthesis methods for Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene may also facilitate its use in scientific research.
Méthodes De Synthèse
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene can be synthesized through a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with methylene chloride in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving bromination, deprotection, and elimination to yield Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. The synthesis of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is a complex process that requires expertise in synthetic chemistry and careful handling of hazardous chemicals.
Applications De Recherche Scientifique
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been the subject of various scientific studies due to its potential applications in drug discovery and development. Studies have shown that Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
Numéro CAS |
103582-46-3 |
|---|---|
Nom du produit |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Formule moléculaire |
C26H48N2O2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
Clé InChI |
UHVCEHVDJBKVEQ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CC1C=C2 |
SMILES canonique |
COC(=C)C1CC2CC1C=C2 |
Synonymes |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



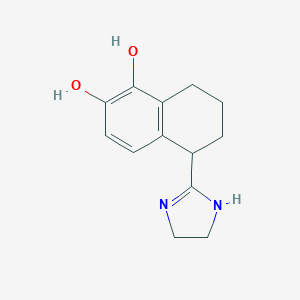
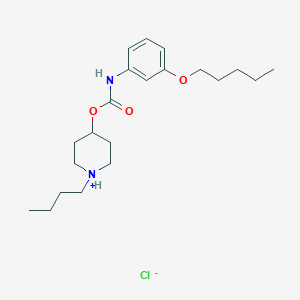
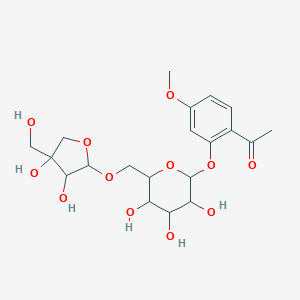
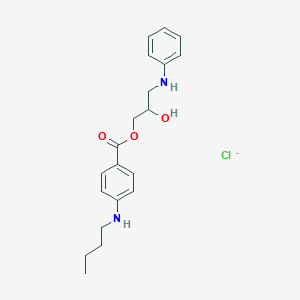
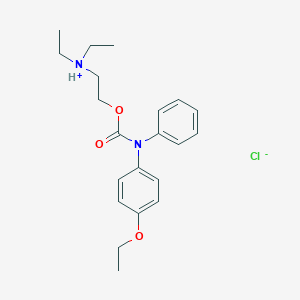
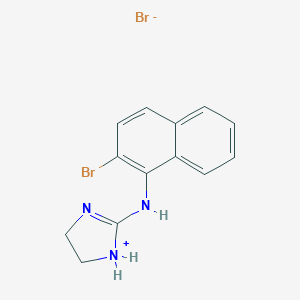
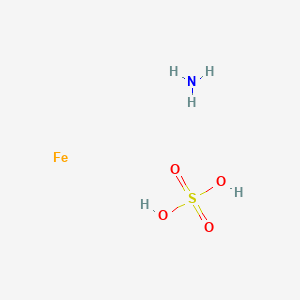
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

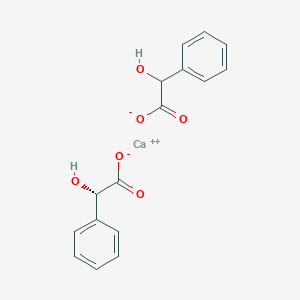
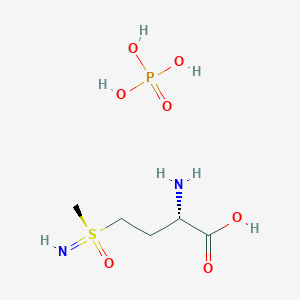
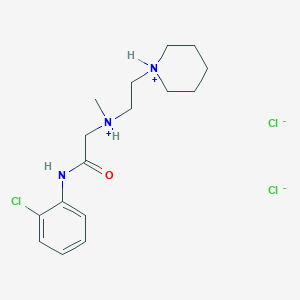

![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)